molecular formula C7H15Cl2N5 B2694437 1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride CAS No. 2230803-29-7

1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride

Cat. No. B2694437
CAS RN: 2230803-29-7
M. Wt: 240.13
InChI Key: VMLISFUKABUWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride” belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their presence in a vast number of natural and synthetic therapeutically important compounds . They are associated with a broad range of pharmacological activities including anticancer , antitubercular , antimalarial , and antimicrobial activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the click reaction between propargylated benzaldehyde and various organic bromides/azides . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The crystal structure of similar compounds has been investigated .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to exhibit good-to-excellent antimicrobial activity . They have been evaluated against various human cancer cell lines . The carbonyl oxygen in some derivatives has been shown to interact with the Zn ion via a metallic bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. Some compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C and exhibit acceptable densities .

Scientific Research Applications

Medicinal Chemistry

In the field of medicinal chemistry, this compound is used as a starting material for the synthesis of pharmaceutical compounds . It has potential applications in the development of various types of drugs.

Antifungal Agents: One of the applications in medicinal chemistry is the synthesis of antifungal agents . The triazole ring in the compound can interact with the active site of fungal enzymes, inhibiting their activity and thus acting as an effective antifungal agent.

Anticancer Agents: Another application in medicinal chemistry is the development of anticancer agents . The compound can be used to synthesize molecules that can interfere with the growth of cancer cells.

Cardiovascular Disease Enzyme Inhibitors: The compound is also used in the synthesis of enzyme inhibitors associated with cardiovascular diseases . These inhibitors can help regulate enzyme activity, which is crucial in the treatment of cardiovascular diseases.

Agrochemicals

In the field of agrochemicals, it can be used as a raw material for the synthesis of various types of pesticides .

Herbicides: The compound can be used in the synthesis of herbicides . These herbicides can effectively control the growth of unwanted plants in agricultural fields.

Fungicides and Insecticides: It can also be used in the synthesis of fungicides and insecticides . These substances can protect crops from harmful fungi and insects, ensuring healthy growth and high yield.

Material Science

In material science, the compound has potential applications in the production of new functional materials .

Polymers: The compound can be used as a precursor for the production of polymers . These polymers can have various applications, ranging from packaging materials to electronic devices.

Metal-Organic Frameworks: Another application in material science is the production of metal-organic frameworks . These are materials with a large surface area and high porosity, making them suitable for applications such as gas storage and separation.

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Future research may focus on the synthesis of novel 1,2,4-triazole derivatives and their evaluation against various diseases .

properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c8-6-1-3-12(4-2-6)7-9-5-10-11-7;;/h5-6H,1-4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLISFUKABUWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,4-Triazol-3-yl)piperidin-4-amine dihydrochloride

CAS RN

2230803-29-7
Record name 1-(1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.